L-803,087 Trifluoroacetate
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Overview
Description
L-803,087 trifluoroacetate is a potent and selective agonist for the somatostatin receptor subtype 4 (sst4). It is known for its high affinity and selectivity towards this receptor, making it a valuable tool in scientific research. The compound has the chemical formula C₂₅H₂₉F₂N₅O₃·CF₃CO₂H and a molecular weight of 599.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-803,087 trifluoroacetate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, introduction of the difluorophenyl group, and the final coupling with L-arginine methyl ester. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring high purity and yield, and implementing stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
L-803,087 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and guanidine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
L-803,087 trifluoroacetate has several applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of somatostatin receptor agonists.
Biology: Facilitates the study of somatostatin receptor subtype 4 in various biological systems, including its role in neurotransmission and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, where somatostatin receptors are overexpressed.
Industry: Utilized in the development of new pharmacological agents targeting somatostatin receptors
Mechanism of Action
L-803,087 trifluoroacetate exerts its effects by selectively binding to the somatostatin receptor subtype 4. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of sst4 receptors can modulate neurotransmitter release, inhibit cell proliferation, and induce apoptosis in certain cell types. The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
L-803,087 trifluoroacetate is unique due to its high selectivity and potency for the somatostatin receptor subtype 4. Similar compounds include:
L-779,976: Another selective sst4 agonist with a different chemical structure.
L-054,264: A non-selective somatostatin receptor agonist that binds to multiple receptor subtypes.
L-362,855: A selective sst2 receptor agonist with distinct pharmacological properties
These compounds differ in their receptor selectivity, chemical structure, and biological effects, highlighting the uniqueness of this compound in targeting the somatostatin receptor subtype 4.
Properties
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYZHRNVKQVGQ-BDQAORGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F5N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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